BenchChemオンラインストアへようこそ!

CLOPIDOGREL IMPURITY 2

oxidative degradation stability-indicating assay forced degradation

Clopidogrel Impurity 2, chemically (S)‑5‑(1‑(2‑chlorophenyl)‑2‑methoxy‑2‑oxoethyl)‑6,7‑dihydrothieno[3,2‑c]pyridin‑5‑ium bromide, is the principal oxidative degradation product of the antiplatelet prodrug clopidogrel bisulfate [REFS‑1]. Unlike process‑related or hydrolytic impurities, this iminium (pyridinium) species arises selectively under oxidative stress and has been detected in both drug substance and finished product at levels ranging from 0.05 % to 0.12 % by HPLC [REFS‑1].

Molecular Formula C16H15ClNO2SBr
Molecular Weight 400.71
CAS No. 1396607-49-0
Cat. No. B601352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLOPIDOGREL IMPURITY 2
CAS1396607-49-0
SynonymsClopidogrel Pyridinium Bromide Impurity;  5-[1-l]-6,7-dihydrothieno[3omide
Molecular FormulaC16H15ClNO2SBr
Molecular Weight400.71
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
InChIInChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel Impurity 2 (CAS 1396607-49-0): Reference Standard Procurement for Oxidative‑Degradation Monitoring


Clopidogrel Impurity 2, chemically (S)‑5‑(1‑(2‑chlorophenyl)‑2‑methoxy‑2‑oxoethyl)‑6,7‑dihydrothieno[3,2‑c]pyridin‑5‑ium bromide, is the principal oxidative degradation product of the antiplatelet prodrug clopidogrel bisulfate [REFS‑1]. Unlike process‑related or hydrolytic impurities, this iminium (pyridinium) species arises selectively under oxidative stress and has been detected in both drug substance and finished product at levels ranging from 0.05 % to 0.12 % by HPLC [REFS‑1]. Its unique quaternary‑ammonium architecture (permanently charged cationic core) sets it apart from all other compendial clopidogrel impurities, making it an indispensable reference standard for stability‑indicating method development, forced‑degradation studies, and quality‑control release testing [REFS‑1][REFS‑2].

Why Clopidogrel Impurity 2 Cannot Be Replaced by Impurity A, B, C or Other Compendial Reference Standards


Clopidogrel impurities A (carboxylic acid hydrolysis product), B (positional stereoisomer mixture) and C (R‑enantiomer) originate predominantly from hydrolytic decomposition, manufacturing‑process variability or chiral epimerization, respectively [REFS‑1][REFS‑2]. None of these species adequately represents the oxidative degradation pathway that generates the iminium impurity. Impurity 2 is the only clopidogrel‑related substance that bears a permanently charged pyridinium ring, which profoundly alters its chromatographic retention, UV absorbance maximum, and mass spectrometric response relative to the neutral or protonated amine forms of impurities A–C [REFS‑1]. Consequently, substituting Impurity 2 with a compendial impurity for oxidative‑stress method validation, peak identification, or system‑suitability evaluation leads to inaccurate selectivity assessment and a potential failure to detect shelf‑life‑limiting degradation [REFS‑1][REFS‑3].

Quantitative Differentiation of Clopidogrel Impurity 2 Against Closest Alternatives


Principal Oxidative Degradation Marker vs. Compensal Impurities A—C

In the original isolation study, Impurity 2 was the single most abundant degradant formed under oxidative stress, accounting for 0.05–0.12 % of the total chromatographic area in drug‑substance batches, whereas impurities A, B and C were primarily formed under hydrolytic or thermal conditions and were not significantly elevated in oxidative challenge experiments [REFS‑1]. The British Pharmacopoeia sets an acceptance limit of 0.5 % for impurity C but does not specify a limit for Impurity 2, underscoring that compendial limits do not adequately address the oxidative degradation pathway [REFS‑2].

oxidative degradation stability-indicating assay forced degradation

Unique Pyridinium (Iminium) Architecture vs. All Other Clopidogrel Impurities

Comprehensive 1D/2D NMR and HRMS characterization confirmed that Impurity 2 exists as a permanently charged 5‑[1‑(2‑chlorophenyl)‑2‑methoxy‑2‑oxoethyl]‑6,7‑dihydrothieno[3,2‑c]pyridin‑5‑ium cation (m/z = 320 amu) [REFS‑1]. In contrast, impurity A [REFS‑2], impurity B [REFS‑3] and impurity C [REFS‑3] are neutral or amine‑protonated species that do not carry a permanent positive charge, resulting in markedly different retention on C18 columns and enabling selective detection at distinct UV maxima [REFS‑1]. The synthetic route reported by Aalla et al. affords the iminium impurity in 70 % yield, considerably higher than the 36 % overall yield for the regioisomer [REFS‑4].

structural elucidation quaternary ammonium chromatographic behaviour

Oxidative‑Stress Selectivity: Degradation Pathway Fingerprint vs. Hydrolytic Impurities

Impurity 2 is formed selectively via aromatization of the tetrahydropyridine ring under oxidative conditions (H₂O₂ or AIBN/radical initiators), and is not generated in significant amounts during acid, base, or thermal hydrolysis [REFS‑1]. Hydrolytic stress predominantly produces impurity A (carboxylic acid), while thermal stress accelerates the formation of impurities B and C [REFS‑2]. This pathway specificity means that the presence of Impurity 2 uniquely fingerprints oxidative insult during manufacturing, storage, or formulation development.

degradation pathway selectivity ICH Q1A stress testing

High‑Value Application Scenarios for Clopidogrel Impurity 2 (CAS 1396607‑49‑0) Reference Standard


Oxidative‑Stability‑Indicating Method Development and Validation (ICH Q2(R1))

Incorporate Impurity 2 as the primary oxidative degradation marker when developing HPLC‑UV or LC‑MS methods for clopidogrel bisulfate drug substance and finished product. Its unique retention time and UV profile relative to clopidogrel and impurities A–C allow robust system suitability testing for oxidative stress selectivity, as demonstrated by the Mohan et al. forced‑degradation framework [REFS‑1]. Using Impurity 2 ensures that the analytical method can detect the principal shelf‑life‑limiting degradant, a capability that substituting with impurity A or C cannot provide [REFS‑1][REFS‑2].

Pharmaceutical Development Forced‑Degradation and Drug‑Product Stability Studies

Spike clopidogrel formulations with Impurity 2 to validate mass balance during forced oxidative degradation studies and to establish degradation kinetics under ICH Q1A(R2) conditions. Because Impurity 2 is formed selectively under oxidative stress and absent in hydrolytic or thermal challenges, its quantitation provides a specific marker of oxidative insult, enabling more accurate shelf‑life predictions and packaging selection [REFS‑1].

Quality Control Release and Batch‑to‑Batch Comparability for ANDA Submissions

Use Impurity 2 as a reference standard for quantifying oxidative impurities in clopidogrel API and tablet batches. While the British Pharmacopoeia currently lists limits only for impurities C (≤0.5 %) and total unspecified impurities, monitoring Impurity 2 at levels as low as 0.05 % provides orthogonal evidence of oxidative process control that strengthens ANDA or DMF quality modules [REFS‑2][REFS‑1].

Reference Standard Supply for Method Transfer and Cross‑Laboratory Harmonization

Owing to its permanently charged pyridinium structure, Impurity 2 exhibits distinct chromatographic behavior that can challenge method transfer between laboratories using different column chemistries. The availability of a well‑characterized, synthetically accessible reference standard (70 % yield, single‑step route) facilitates reproducible method deployment across CROs and manufacturing sites [REFS‑3][REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLOPIDOGREL IMPURITY 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.